

Application Notes & Protocols for the Separation of Cesium-135 from Environmental Matrices

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Compound of Interest

Compound Name: Cesium-135

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Introduction

Cesium-135 (^{135}Cs), a long-lived fission product with a half-life of 2.3 million years, is of significant interest in environmental monitoring, nuclear forensics, and radioactive waste management.^{[1][2]} Its determination in environmental samples is challenging due to its typically low concentrations and the presence of significant isobaric interferences, primarily from stable ^{135}Ba and ^{137}Ba .^{[3][4][5][6]} Furthermore, the co-presence of the much more radioactive ^{137}Cs often complicates radiometric measurements.^[1] Therefore, highly selective and efficient separation protocols are imperative prior to mass spectrometric analysis.^[6]

This document provides detailed application notes and protocols for the separation of ^{135}Cs from various environmental matrices, including soil, sediment, and water. The methodologies described are based on established and peer-reviewed analytical procedures, focusing on techniques that ensure high recovery of Cesium and effective removal of interfering elements. The primary analytical goal is to prepare a purified Cesium fraction suitable for accurate and precise measurement by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).^[7]

Key Separation Technologies

Several techniques are employed for the effective separation of radiocesium from complex environmental matrices. These include:

- Adsorption/Pre-concentration: Utilizes materials with high selectivity for Cesium to concentrate it from large sample volumes and perform an initial separation from the bulk matrix. Ammonium Molybdophosphate (AMP) is a highly effective inorganic ion exchanger for this purpose.[6][8][9]
- Ion Exchange Chromatography: A cornerstone of radiocesium purification, cation exchange resins (e.g., AG50W-X8) are frequently used to separate Cesium from major matrix elements and, crucially, from Barium.[3][10][11][12] Anion exchange chromatography can be employed to remove interfering anions such as molybdate, stannate, and antimonate.[6][12]
- Extraction Chromatography: Employs specialized resins, such as those based on calixarenes, for highly selective separation of Cesium.[3]
- Chemical Precipitation: Can be used for initial bulk matrix removal. For instance, co-precipitation with iron hydroxide and carbonate can remove major elements and some interfering nuclides.[9]

The choice and sequence of these techniques depend on the sample matrix, the concentration of ^{135}Cs , and the required decontamination factors for interfering elements.

Protocol 1: Separation of ^{135}Cs from Soil and Sediment Samples

This protocol details a robust method for the separation of ^{135}Cs from solid environmental matrices like soil and sediment, employing acid leaching, selective adsorption on AMP-PAN resin, and cation exchange chromatography for final purification. This method is particularly suited for preparing samples for analysis by triple quadrupole ICP-MS/MS.[10][11]

Experimental Protocol

- Sample Preparation and Leaching: a. Dry the soil or sediment sample at 105°C to a constant weight. b. Homogenize the dried sample and sieve to remove large debris. c. Accurately weigh 10-60 g of the homogenized sample into a suitable digestion vessel. d. Add aqua regia (HCl:HNO₃, 3:1 v/v) in a sample-to-acid ratio of 1:8. e. Heat the mixture at 180°C for 2 hours to leach Cesium from the sample matrix.[13] f. After cooling, dilute the leachate with

ultrapure water and separate the supernatant from the solid residue by centrifugation and filtration.

- Pre-concentration of Cesium using AMP-PAN Resin: a. Prepare a column packed with AMP-PAN resin (100-600 μm). b. Condition the column with 1 M HNO_3 . c. Load the filtered sample leachate onto the AMP-PAN column. Cesium will be selectively adsorbed. d. Wash the column with 1 M HNO_3 to remove non-adsorbed matrix components. e. Elute the adsorbed Cesium from the AMP-PAN column using 5 M NH_4Cl solution.[10] Note: This elution method avoids dissolving the AMP material, thus preventing the introduction of Molybdenum into the sample solution.[11]
- Removal of Ammonium Chloride: a. Collect the eluate from the previous step. b. Add a small amount of LiCl to the eluate. c. Gently evaporate the solution to dryness. The NH_4Cl will be removed by sublimation.[10][11]
- Cation Exchange Chromatography for Barium Removal: a. Prepare a column with AG50W-X8 cation exchange resin (100-200 mesh, H^+ form). b. Condition the column with 1 M HNO_3 . c. Dissolve the residue from step 3c in a small volume of 0.3 M HNO_3 and load it onto the AG50W-X8 column. d. Wash the column with 1.5 M $\text{NH}_3\cdot\text{H}_2\text{O}$ and deionized water to remove remaining interfering elements.[13] e. Elute the purified Cesium fraction with an appropriate concentration of HNO_3 (e.g., 1 M HNO_3).[13] Barium and other interfering cations will be retained on the column or eluted separately.
- Sample Preparation for ICP-MS Analysis: a. Evaporate the collected Cesium eluate to near dryness. b. Re-dissolve the residue in a small, precise volume of 0.3 M HNO_3 for subsequent analysis by ICP-MS/MS.[13]

Workflow Diagram



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Workflow for ^{135}Cs separation from soil and sediment.

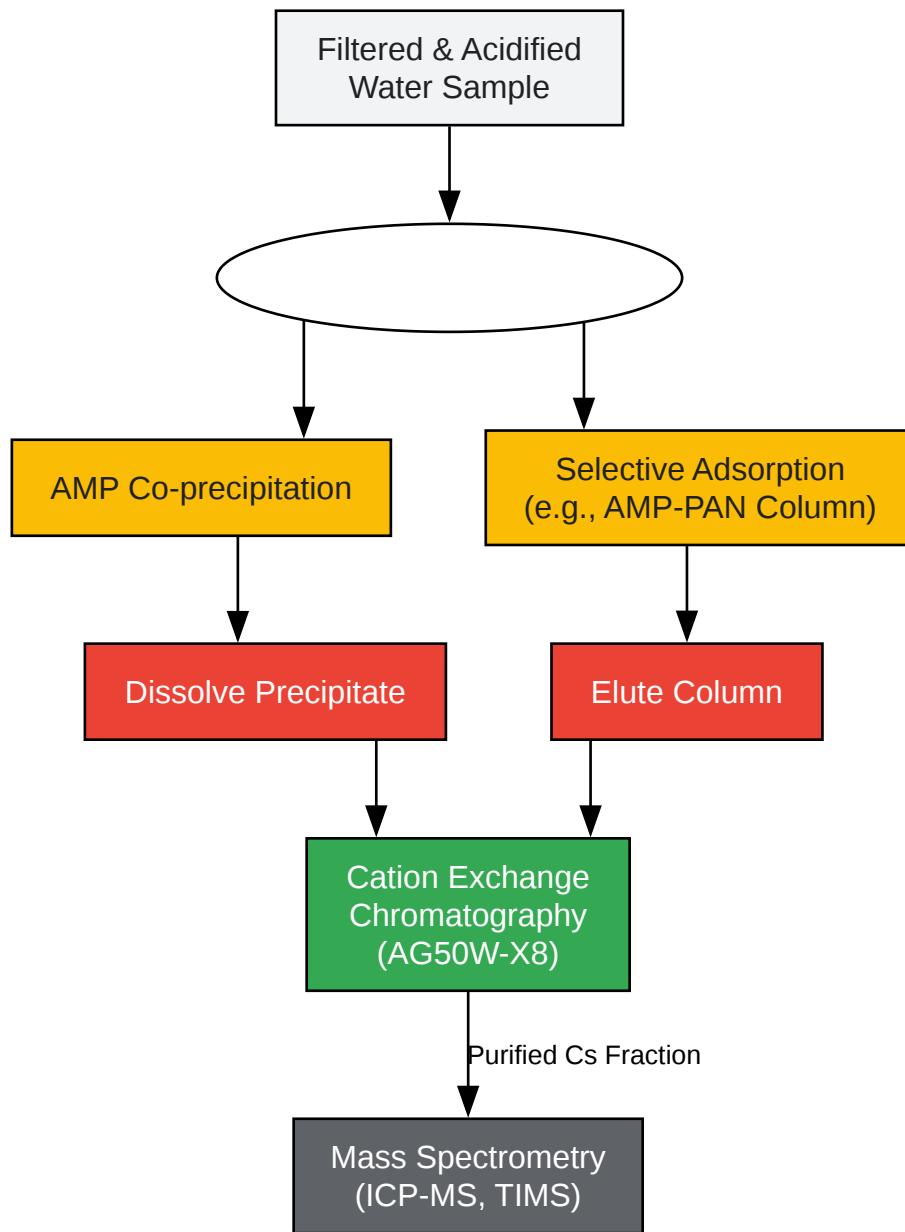
Protocol 2: Separation of ^{135}Cs from Water Samples

This protocol is designed for the separation and pre-concentration of ^{135}Cs from aqueous matrices such as groundwater or seawater. The primary challenge is the typically very low concentration of ^{135}Cs , necessitating a significant pre-concentration step.

Experimental Protocol

- Sample Collection and Preparation: a. Collect a large volume of water (e.g., 10-100 L). b. Filter the water sample through a 0.45 μm membrane filter to remove suspended particles. c. Acidify the filtered water sample to pH < 2 with HNO_3 to prevent adsorption of Cesium to container walls.
- Pre-concentration by Co-precipitation or Adsorption:
 - Method A: Ammonium Molybdate (AMP) Precipitation a. To the acidified water sample, add a solution of ammonium molybdate followed by the addition of a stable Cesium carrier. b. Stir vigorously to form a fine precipitate of AMP, which will co-precipitate the radiocesium. c. Allow the precipitate to settle, then separate it by decantation and centrifugation.
 - Method B: Adsorption on a Selective Resin a. Pass the large volume of acidified water through a column containing a Cesium-selective adsorbent, such as AMP-PAN resin or a calixarene-based resin, at a controlled flow rate.
- Purification of Cesium: a. If using AMP precipitation (Method A), dissolve the precipitate in a minimal volume of concentrated NH_4OH . Acidify the solution with HNO_3 and proceed to the cation exchange step. b. If using an adsorption column (Method B), elute the Cesium using an appropriate eluent (e.g., 5 M NH_4Cl for AMP-PAN or specific acids for other resins). c. If NH_4Cl is used, remove it by sublimation as described in Protocol 1, Step 3.
- Cation Exchange Chromatography for Barium Removal: a. Follow the procedure outlined in Protocol 1, Step 4, to separate Cesium from Barium and other interfering cations using an AG50W-X8 resin column.
- Sample Preparation for Mass Spectrometric Analysis: a. Prepare the final purified Cesium fraction for ICP-MS or TIMS analysis as described in Protocol 1, Step 5.

Logical Relationship Diagram

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Alternative pre-concentration pathways for ^{135}Cs from water.

Data Presentation

The effectiveness of a separation protocol is evaluated based on several key performance indicators. The following tables summarize typical performance data for the separation of Cesium from environmental samples, compiled from various studies.

Table 1: Performance of Cesium Separation Methods

Parameter	Method	Matrix	Value	Reference
Chemical Yield	AMP-PAN & AG50W-X8	Soil	> 85%	[10]
Cation Exchange (AG50W-X8)	Coastal Sediment	> 90%	[1]	
Decontamination Factor (Ba)	AMP-PAN & AG50W-X8	Soil	> 4 x 10 ⁷	
Online Chromatography	Groundwater	Sufficient for ICP-MS	[14][15]	
AMP & Ion Exchange	Soil	10 ⁴ - 10 ⁵	[8]	
Decontamination Factor (Mo)	AMP-PAN & AG50W-X8	Soil	> 4 x 10 ⁵	
Detection Limit (¹³⁵ Cs)	ICP-MS/MS	60 g Soil Sample	9.1 x 10 ⁻¹⁷ g/g	[11]
ICP-SFMS	Sediment Sample	0.05 ng/kg	[4]	
ICP-MS	Groundwater	2 fg/mL	[15]	

Note: Decontamination Factor is the ratio of the initial concentration of the interferent to its final concentration after separation.

Table 2: Summary of Analytical Techniques for ¹³⁵Cs Determination

Technique	Key Features	Interferences Addressed
ICP-MS/MS	Uses a reaction cell (e.g., with N ₂ O gas) to reduce isobaric interferences online.[10]	Suppresses ¹³⁵ Ba ⁺ and ¹³⁷ Ba ⁺ by reacting them to form oxides or other species with different masses.[6]
ICP-SFMS	High-resolution mass spectrometry that can physically separate some interfering species from the analyte of interest.	Requires highly effective chemical separation of Ba prior to analysis.[4]
TIMS	Provides very precise isotope ratio measurements.	Requires rigorous chemical separation to remove isobaric interferences and ionization inhibitors like Rubidium.[1]
AMS	Accelerator Mass Spectrometry can offer extremely high sensitivity and isobaric separation.	Can achieve significant Barium suppression.[16]

Conclusion

The successful determination of ¹³⁵Cs in environmental matrices hinges on the meticulous application of chemical separation protocols designed to isolate Cesium with high yield while achieving substantial decontamination from interfering elements, particularly Barium. The combination of selective adsorption on materials like AMP followed by cation exchange chromatography provides a robust and widely applicable workflow. The final measurement by advanced mass spectrometry techniques, such as ICP-MS/MS, allows for the quantification of ¹³⁵Cs at the ultra-trace levels typically found in the environment, enabling critical applications in radioecology and nuclear forensics.[11]

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